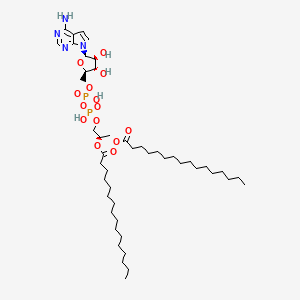
Chlormerodrin hg-203
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlormerodrin ((203)Hg) is chlormerodrin containing the radioactive isotope (203)Hg. It was formerly used as a diagnostic aid in determination of renal function. It has a role as a radioactive imaging agent. It is a chlormerodrin and an isotopically modified compound.
Aplicaciones Científicas De Investigación
Brain Imaging Applications
Chlormerodrin hg-203 has been utilized in brain imaging, particularly in the detection of intracranial neoplasms through scintiscanning. A study revealed that a radioactive mercury compound, chlormerodrin Hg 203, was effective in detecting intracranial tumors with a positive localization rate of 77%. The agent's clinical reliability was compared favorably with chlormerodrin Hg 197, and factors like size, location, and vascularity of the lesion played a significant role in detection. Meningiomas and gliomas were detected with high frequency, demonstrating the compound's potential in neuro-oncological diagnostics (Overton, Snodgrass, & Haynie, 2016).
Industrial Applications
Chlormerodrin hg-203 has also been employed in industrial settings. For instance, it was used to determine mercury inventories in large electrochemical process cells in the chlorine industry through isotopic dilution. The method proved to be safe, with non-detectable releases to the work environment and controlled personnel exposures during plant operations. This application underscores the compound's utility in environmental monitoring and industrial hygiene (Martin & Lee, 2001).
Propiedades
Nombre del producto |
Chlormerodrin hg-203 |
|---|---|
Fórmula molecular |
C5H11ClHgN2O2 |
Peso molecular |
369.58 g/mol |
Nombre IUPAC |
[3-(carbamoylamino)-2-methoxypropyl]-chloro(203Hg)mercury-203 |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1+2 |
Clave InChI |
BJFGVYCULWBXKF-NGAFWABFSA-M |
SMILES isomérico |
COC(CNC(=O)N)C[203Hg]Cl |
SMILES canónico |
COC(CNC(=O)N)C[Hg]Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3S,9S,12R,13S,15R)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1203463.png)









![4-[oxo-(pyridin-4-ylamino)methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B1203480.png)
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
